molecular formula C16H10N6O4 B11074007 4,4'-Diphenyl-3,3'-azofuroxane

4,4'-Diphenyl-3,3'-azofuroxane

Cat. No.: B11074007
M. Wt: 350.29 g/mol
InChI Key: ALNGBJGWEMLNDV-UHFFFAOYSA-N
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Description

4,4'-Diphenyl-3,3'-azofuroxane is a high-nitrogen heterocyclic compound featuring a central furoxan (1,2,5-oxadiazole) ring system linked via an azo (-N=N- group) bridge, with phenyl substituents at the 4,4' positions. Azofuroxanes are valued in energetic materials due to their high density, thermal stability, and detonation performance .

Properties

Molecular Formula

C16H10N6O4

Molecular Weight

350.29 g/mol

IUPAC Name

2-oxido-N-[(2-oxo-4-phenyl-1,2,5-oxadiazol-2-ium-3-ylidene)amino]-4-phenyl-1,2,5-oxadiazol-3-imine

InChI

InChI=1S/C16H10N6O4/c23-21-15(13(19-25-21)11-7-3-1-4-8-11)17-18-16-14(20-26-22(16)24)12-9-5-2-6-10-12/h1-10H

InChI Key

ALNGBJGWEMLNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON(C2=NN=C3C(=NO[N+]3=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diphenyl-3,3’-azofuroxane typically involves the reaction of 4,4’-diphenylfuroxane with suitable reagents under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the azofuroxane structure .

Industrial Production Methods

Industrial production methods for 4,4’-Diphenyl-3,3’-azofuroxane are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diphenyl-3,3’-azofuroxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine compounds .

Scientific Research Applications

4,4’-Diphenyl-3,3’-azofuroxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diphenyl-3,3’-azofuroxane involves its interaction with molecular targets through its azofuroxane moiety. This interaction can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable intermediates is crucial to its activity .

Comparison with Similar Compounds

Substituent Effects on Stability and Performance

Key analogs and their substituents are compared below:

Compound Substituents Key Properties
DAAzF 3,3′-Diamino - High thermal stability
- Low sensitivity (impact: >30 J, friction: >360 N)
- Detonation velocity: ~8,900 m/s
DNAFO 3,3′-Dinitroamino - Density: 2.002 g/cm³
- Heat of formation: 640.30 kJ/mol
- Detonation pressure: ~39 GPa
DCAF 3,3′-Dicyano - Crystal density: 1.622 g/cm³
- Moderate sensitivity (impact: 5 J, friction: 60 N)
- Four-step synthesis (30.2% yield)
3,3'-Dinitroamino-4,4'-azoxyfurazan Azoxy (-N-O-N-) + nitroamino - Density: 1.96 g/cm³ (298 K)
- Detonation velocity: 9,200 m/s (superior to HMX)
- Low friction sensitivity (144 N)
4,4'-Diphenyl-3,3'-azofuroxane (Inferred) 4,4′-Diphenyl - Expected properties :
- High density (~1.9–2.0 g/cm³)
- Enhanced thermal stability due to aromatic substituents
- Moderate sensitivity (similar to DAAzF/DNAFO)

Key Observations :

  • Amino groups (DAAzF) enhance thermal stability and reduce sensitivity, making them suitable for insensitive munitions.
  • Nitro groups (DNAFO) significantly increase density and detonation performance but may raise sensitivity .
  • Phenyl substituents (hypothesized for the target compound) likely improve thermal resistance and molecular packing, though synthesis complexity may increase.

Thermal and Detonation Performance

Property DAAzF DNAFO Azoxyfurazan
Density (g/cm³) 1.75 2.002 1.96
Heat of Formation (kJ/mol) 550 640.3 780 (calculated)
Detonation Velocity (m/s) 8,900 ~9,000 9,200
Thermal Stability (°C) >200 180–200 220

Trends :

  • Nitro and azoxy functionalities enhance detonation metrics but require careful handling due to sensitivity.
  • Aromatic substituents (e.g., phenyl) are expected to improve thermal resistance compared to aliphatic analogs.

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